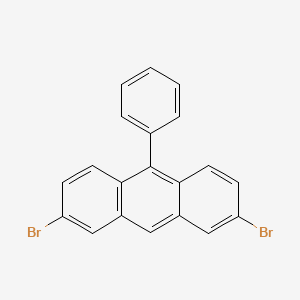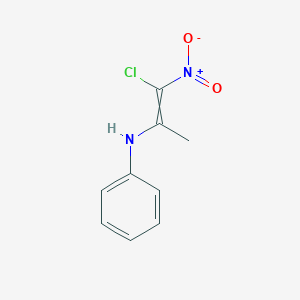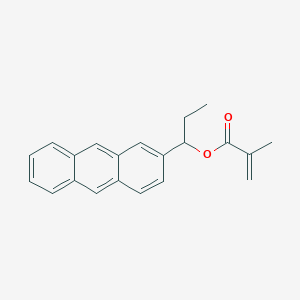
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is a complex organic compound known for its unique structure and diverse applications. This compound features a trithiane ring substituted with hydroxyethyl groups, making it an interesting subject for various chemical studies and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone typically involves the reaction of trithiane with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the trithiane core. The reaction conditions, including temperature and pressure, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone involves its interaction with various molecular targets and pathways. The hydroxyethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The trithiane ring structure may also play a role in the compound’s stability and reactivity, contributing to its overall effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tris(2-pyridyl)-s-triazine: Known for its coordination chemistry and use in spectrophotometric analysis.
2,4,6-Tris(4-carboxybenzimino)-1,3,5-triazine: Studied for its biological activities and coordination with metal ions.
2,4,6-Tris(p-methoxyphenyl)pyrylium tetrafluoroborate: Used in photocatalysis and polymerization reactions.
Uniqueness
2,4,6-Tris(2-hydroxyethyl)-1lambda~6~,3lambda~6~,5lambda~6~-trithiane-1,1,3,3,5,5-hexone is unique due to its combination of hydroxyethyl groups and trithiane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and stability are advantageous.
Propiedades
Número CAS |
63183-72-2 |
|---|---|
Fórmula molecular |
C9H18O9S3 |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
2-[4,6-bis(2-hydroxyethyl)-1,1,3,3,5,5-hexaoxo-1,3,5-trithian-2-yl]ethanol |
InChI |
InChI=1S/C9H18O9S3/c10-4-1-7-19(13,14)8(2-5-11)21(17,18)9(3-6-12)20(7,15)16/h7-12H,1-6H2 |
Clave InChI |
YSXOZIBUWVGDOG-UHFFFAOYSA-N |
SMILES canónico |
C(CO)C1S(=O)(=O)C(S(=O)(=O)C(S1(=O)=O)CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


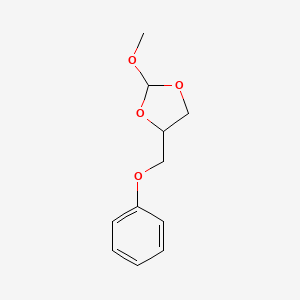
![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]-3-methylphenyl](2-hydroxyethyl)amino]-](/img/structure/B14500731.png)
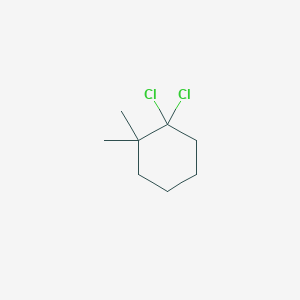



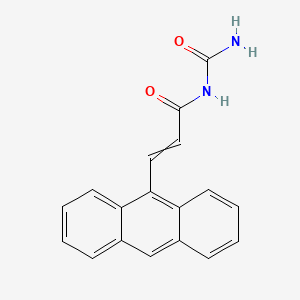
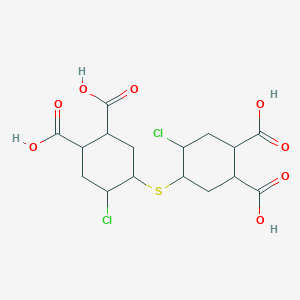
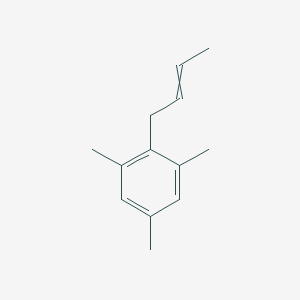
![Silane, [(3,3-dimethyl-1-butynyl)thio]trimethyl-](/img/structure/B14500789.png)
![2-[3-(Trifluoromethyl)anilino]benzene-1,3-dicarboxylic acid](/img/structure/B14500790.png)
